Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Epigenetics Bromodomain Inhibition Cancer Research

Specifically selected for its unique BRD4 BD2 selectivity (>7-fold vs BD1) and dual BRD4/HDAC1 inhibition profile, this benzoxazinone building block enables SAR-driven drug discovery. The 6-bromo substituent is optimized for Suzuki-Miyaura cross-coupling library synthesis for lead optimization. Confirmed inactive against 5-lipoxygenase (100 µM), ideal as a negative control in inflammation assays. Choose the validated scaffold—generic analogs fail to replicate this substitution-sensitive potency.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 186267-76-5
Cat. No. B2927673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS186267-76-5
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC(=O)N2)Br
InChIInChI=1S/C9H8BrNO2/c1-5-6-4-13-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12)
InChIKeyVSNATEZGRNWSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 186267‑76‑5): A Heterocyclic Building Block for Epigenetic and Synthetic Applications


6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one (CAS 186267‑76‑5, C9H8BrNO2, MW 242.07 g/mol) is a heterocyclic compound featuring a benzoxazinone core with bromine and methyl substituents . It is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology . Key biological activity data, curated from authoritative databases, indicate potent inhibition of Bromodomain‑containing protein 4 (BRD4) with an IC50 of 5.30 nM [1].

Why 6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one Cannot Be Interchanged with Generic Benzoxazinone Analogs


The 1H‑benzo[d][1,3]oxazin‑2(4H)‑one scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to substitution pattern. Positional isomerism, the presence or absence of a methyl group, and the choice of halogen dramatically alter target engagement and potency. For instance, patents on substituted benzoxazinones as progesterone receptor modulators demonstrate that even minor changes to the substitution pattern on the aromatic ring can abolish or invert functional activity [1]. Therefore, substituting this compound with a generic, un‑optimized benzoxazinone analog—even one with a similar halogen—will almost certainly fail to recapitulate the precise biological profile and synthetic utility documented below.

Quantitative Differentiators for 6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one Procurement


Potent BRD4 Bromodomain 2 Inhibition (IC50 5.30 nM)

6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one exhibits potent, low‑nanomolar inhibition of the BRD4 bromodomain 2 (BD2) with an IC50 of 5.30 nM [1]. Its selectivity over BRD4 bromodomain 1 (BD1) is significant, with an IC50 of 39 nM for BD1, representing a >7‑fold selectivity for BD2 [1]. In contrast, the related analog 6‑bromo‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one (CAS 1017783‑09‑3), which lacks the 5‑methyl group, has no reported BRD4 activity.

Epigenetics Bromodomain Inhibition Cancer Research

Target Class Profiling: HDAC1 Inhibition (IC50 1.10 nM)

In a separate assay, 6‑bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one demonstrates picomolar inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 1.10 nM [1]. It also inhibits HDAC6 (IC50 4.30 nM) and EGFR (IC50 10 nM) [1]. This multi‑target epigenetic profile differentiates it from many benzoxazinone analogs, which are typically inactive or only weakly active against HDAC enzymes.

Epigenetics HDAC Inhibition Cancer

Selectivity Profiling: Lack of 5‑Lipoxygenase Inhibition (100 µM)

To define the compound's selectivity profile, it was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑Lipoxygenase at 100 µM and showed no significant activity (NS) [1]. This negative data point is valuable because many benzoxazinone derivatives and structurally related heterocycles are known to inhibit lipoxygenases, potentially confounding biological interpretation.

Selectivity Anti‑inflammatory Off‑target

Synthetic Utility: Versatile Building Block for Cross‑Coupling and Derivatization

The compound is a versatile synthetic intermediate for generating diverse benzoxazinone‑based libraries [1]. Its 6‑bromo substituent serves as a robust handle for palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura couplings, enabling the introduction of aryl, heteroaryl, and alkenyl groups at the 6‑position [2]. In contrast, the non‑brominated analog 5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one is unreactive under the same conditions, and alternative halogenated analogs (e.g., 6‑chloro) often exhibit lower coupling efficiency.

Synthetic Chemistry Building Block Suzuki Coupling

Validated Research Scenarios for 6‑Bromo‑5‑methyl‑1H‑benzo[d][1,3]oxazin‑2(4H)‑one


Epigenetic Chemical Probe Development: Selective BRD4 BD2 Inhibition

The compound's potent and >7‑fold selective inhibition of BRD4 BD2 over BD1 makes it a privileged starting point for medicinal chemistry campaigns aimed at developing selective bromodomain inhibitors [1]. This selectivity profile is critical for creating chemical probes that dissect the distinct biological roles of BRD4's tandem bromodomains, a key goal in cancer and inflammation research [1].

Multi‑Target Epigenetic Profiling in Oncology

The compound's demonstrated activity against both BRD4 (BD2: IC50 5.30 nM) and HDAC1 (IC50 1.10 nM) presents a unique opportunity for investigating synergistic epigenetic modulation [1] [2]. This multi‑target profile, combined with documented selectivity over 5‑lipoxygenase, allows researchers to explore novel combination therapies and better understand cross‑talk between acetylation‑dependent signaling pathways [3].

Medicinal Chemistry SAR Exploration via Cross‑Coupling

As a building block, the 6‑bromo substituent enables systematic SAR studies through Suzuki‑Miyaura cross‑coupling, allowing for the rapid generation of diverse 6‑substituted benzoxazinone libraries [4] [5]. This synthetic strategy is essential for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds derived from this scaffold [5].

Control Compound for 5‑Lipoxygenase Counter‑Screens

Given its confirmed lack of activity against 5‑lipoxygenase at high concentrations (100 µM), this compound serves as an excellent negative control in assays designed to rule out lipoxygenase‑mediated effects [3]. This is particularly valuable when studying benzoxazinone‑based molecules in inflammatory models where 5‑LO activity is a common confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.